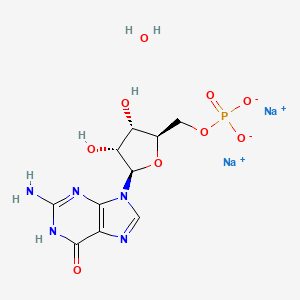
4-((4-(Diethylamino)-2-hydroxyphenyl)diazenyl)-5-hydroxynaphthalene-2,7-disulfonic acid
Overview
Description
The compound contains a naphthalene ring which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The resulting structure is a ten-carbon ring system with eight hydrogen atoms . It also contains a diazenyl group (-N=N-) and a diethylamino group (-N(C2H5)2), both of which can participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the diazenyl group through a diazotization reaction . The diethylamino group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic ring system. The diazenyl group could potentially introduce some degree of conjugation into the molecule, affecting its electronic structure .Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions. The diazenyl group is known to be involved in azo coupling reactions, while the diethylamino group could act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the diazenyl and diethylamino groups could potentially make the compound quite polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Application in Dye Production
One primary application of 4-((4-(Diethylamino)-2-hydroxyphenyl)diazenyl)-5-hydroxynaphthalene-2,7-disulfonic acid and related compounds involves their synthesis for use in dye production. For instance, the synthesis of 1,3-dihydroxynaphthalene, a related compound, highlights the importance of these compounds in the dye industry. The study detailed efficient synthesis routes and emphasized the eco-friendly process of photocatalytic hydroxylation, underscoring the compound's relevance in creating environmentally friendly dyes (Zhang You-lan, 2005).
Anticancer Research
While not directly mentioned, research into compounds structurally related to 4-((4-(Diethylamino)-2-hydroxyphenyl)diazenyl)-5-hydroxynaphthalene-2,7-disulfonic acid, such as Mafosfamide (a cyclophosphamide analog), illustrates the broader potential of these compounds in medical applications, particularly in anticancer research. Mafosfamide's study for its effects on cancer cells and its progression to clinical trials underscores the potential for structurally similar compounds in therapeutic applications (L. Mazur, M. Opydo-Chanek, M. Stojak, K. Wojcieszek, 2012).
Photocatalytic Applications
Research into the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlights the relevance of such compounds in photocatalytic applications. This research showcases the importance of developing practical and eco-friendly synthesis methods for compounds that are crucial in the pharmaceutical industry, potentially extending to the synthesis pathways of compounds like 4-((4-(Diethylamino)-2-hydroxyphenyl)diazenyl)-5-hydroxynaphthalene-2,7-disulfonic acid (Yanan Qiu, Haining Gu, Pengfei Zhang, Wei-Ming Xu, 2009).
Environmental Pollution and Treatment
The study of acetaminophen degradation by advanced oxidation processes (AOPs) reflects the broader context of environmental pollution and the treatment of recalcitrant compounds, where related compounds could play a role as intermediates or catalysts in the degradation pathways of pollutants (Mohammad Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022).
Future Directions
properties
IUPAC Name |
4-[[4-(diethylamino)-2-hydroxyphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O8S2/c1-3-23(4-2)13-5-6-16(18(24)9-13)21-22-17-10-14(32(26,27)28)7-12-8-15(33(29,30)31)11-19(25)20(12)17/h5-11,24-25H,3-4H2,1-2H3,(H,26,27,28)(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQGUZFHJKOWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701039215 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-[2-[4-(diethylamino)-2-hydroxyphenyl]diazenyl]-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701039215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(Diethylamino)-2-hydroxyphenyl)diazenyl)-5-hydroxynaphthalene-2,7-disulfonic acid | |
CAS RN |
3627-04-1 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-[2-[4-(diethylamino)-2-hydroxyphenyl]diazenyl]-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701039215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beryllon III | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418135.png)


![7-Thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]-pyrimidine-5-carboxylic acid](/img/structure/B1418139.png)
![3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B1418140.png)

![1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B1418142.png)
![2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1418144.png)


![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418152.png)